1,1-Difluoro-3-isothiocyanatocyclobutane CAS number search
1,1-Difluoro-3-isothiocyanatocyclobutane CAS number search
Executive Summary
This guide provides a comprehensive technical analysis of 1,1-Difluoro-3-isothiocyanatocyclobutane (CAS 1384197-30-1).[1][2] As a fluorinated aliphatic isothiocyanate, this compound serves as a critical building block in modern medicinal chemistry.[1] It combines the metabolic stability of the difluorocyclobutane motif—a bioisostere for phenyl and alkyl groups—with the versatile electrophilic reactivity of the isothiocyanate functionality.[1] This document details its identification, synthesis protocols, and application in covalent drug discovery.[1]
Identity Matrix & Verification
Precise identification is paramount due to the existence of structural isomers and isosteric analogs (e.g., isocyanides) that possess distinct reactivities.[1]
Core Identifiers
| Parameter | Value | Notes |
| Chemical Name | 1,1-Difluoro-3-isothiocyanatocyclobutane | Systematic IUPAC naming |
| CAS Number | 1384197-30-1 | Primary Identifier |
| Molecular Formula | C₅H₅F₂NS | |
| Molecular Weight | 149.16 g/mol | |
| SMILES | FC1(F)CC(N=C=S)C1 | Useful for chemoinformatics |
| InChI Key | KYWJPXYKFWQBID-UHFFFAOYSA-N | Unique hash for database linking |
The "Isocyano" Trap (Critical Warning)
Researchers often confuse the isothiocyanato (-N=C=S) derivative with the isocyano (-N≡C) derivative.[1]
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Target Compound (-NCS): CAS 1384197-30-1 (Electrophile for thioureas/heterocycles)[1]
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False Positive (-NC): CAS 1355328-31-2 (1,1-difluoro-3-isocyanocyclobutane)[1][3][4]
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Differentiation: The isocyano derivative typically exhibits a foul odor distinct from the biting pungency of isothiocyanates and reacts via radical or multicomponent (Ugi/Passerini) pathways, unlike the nucleophilic addition profile of isothiocyanates.[1]
Strategic Value in Drug Design
The 1,1-difluorocyclobutane ring is not merely a linker; it is a functional pharmacophore.[1]
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Conformational Control: The gem-difluoro substitution induces a "puckered" conformation in the cyclobutane ring (butterfly angle ~35°).[1] This rigidification can lock attached substituents into bioactive vectors more effectively than a flexible alkyl chain.[1]
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Lipophilicity Modulation: The fluorine atoms lower the basicity of nearby amines (in precursors) and modulate LogP, often improving membrane permeability compared to non-fluorinated analogs.[1]
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Metabolic Blocking: The C-F bond is metabolically robust, preventing oxidative metabolism at the 1-position, a common liability in cyclobutane drugs.[1]
Synthesis Protocol (Self-Validating)
Direct commercial sourcing of the isothiocyanate can be sporadic.[1][5] The most reliable supply chain strategy is the in situ synthesis from the commercially available amine hydrochloride.
Precursor: 1,1-Difluoro-3-aminocyclobutane Hydrochloride (CAS 1638761-45-1).[1]
Method A: Thiocarbonyl Diimidazole (TCDI) Route
Recommended for small-scale, high-purity needs.[1] Avoids the use of toxic thiophosgene.[1]
Reagents:
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1,1-Difluoro-3-aminocyclobutane HCl (1.0 eq)[1]
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Triethylamine (TEA) (2.5 eq)[1]
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Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step Workflow:
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Free Basing: Suspend the amine hydrochloride in DCM at 0°C. Add TEA dropwise. Stir for 15 minutes until the solution clarifies (formation of free amine).
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Activation: Add TCDI in one portion. The reaction is slightly exothermic; maintain temperature <5°C during addition.[1]
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Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (stain with KMnO₄; isothiocyanates often appear as faint spots, amine starting material will stain strongly with ninhydrin).[1]
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Workup: Wash the organic layer with 1M HCl (to remove imidazole byproduct and unreacted amine), followed by saturated NaHCO₃ and brine.
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Isolation: Dry over Na₂SO₄, filter, and concentrate carefully under reduced pressure.
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Note: Low molecular weight isothiocyanates can be volatile. Do not apply high vacuum for extended periods.
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Method B: CS₂ / DCC Route (Desulfurization)
Recommended for larger scales where TCDI cost is prohibitive.[1]
Reagents: Carbon Disulfide (CS₂), Dicyclohexylcarbodiimide (DCC), TEA, DCM.[1] Mechanism: Formation of dithiocarbamate followed by DCC-mediated desulfurization to -NCS.[1]
Reaction & Application Map
The following diagram illustrates the synthesis pathway and the downstream utility of the scaffold in creating covalent inhibitors and heterocycles.
Figure 1: Synthesis and Application Logic Flow.[1] The central node (Green) represents the target isothiocyanate.[1]
Handling & Safety Data
Isothiocyanates are potent electrophiles and sensitizers (lachrymators).[1]
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Hazard Class: Skin Irrit. 2, Eye Irrit. 2, Resp.[1] Sens. 1.
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Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolyzes slowly to amine).[1]
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Decontamination: Spills should be treated with an aqueous solution of surfactant and dilute ammonia or amines to quench the electrophile.
References
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ChemSrc. (2025). 1,1-Difluoro-3-isothiocyanatocyclobutane CAS 1384197-30-1 Details and Properties. Retrieved from [Link][1][7][5]
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Namiki Shoji Co., Ltd. (2021).[1][6] Building Blocks Catalogue: Fluorinated Cyclobutanes. Retrieved from [Link][1]
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Royal Society of Chemistry. (2020). General procedures for the synthesis of isothiocyanates from amines. Organic Chemistry Procedures. Retrieved from [Link][1]
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PubChem. (2025). 1,1-Difluoro-3-isocyanocyclobutane (Isomer Distinction).[1][2] National Library of Medicine. Retrieved from [Link][1]
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Munch, H., et al. (2008).[1][8] A New Efficient Synthesis of Isothiocyanates from Amines Using Di-tert-butyl Dicarbonate. Tetrahedron Letters, 49(19), 3117-3119.[1] (Protocol Basis).
Sources
- 1. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]
- 2. 1384197-30-1_1,1-Difluoro-3-isothiocyanatocyclobutaneCAS号:1384197-30-1_1,1-Difluoro-3-isothiocyanatocyclobutane【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. 1,1-difluoro-3-isocyanocyclobutane | 1355328-31-2 [sigmaaldrich.com]
- 4. 1,1-Difluoro-3-isocyanocyclobutane,1355328-31-2->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 5. 32531-19-4_CAS号:32531-19-4_(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine - 化源网 [chemsrc.com]
- 6. rsc.org [rsc.org]
- 7. CAS#:1105236-25-6 | N-(2,6-difluorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide | Chemsrc [chemsrc.com]
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